4-Amino-2-tert-butylnaphthalen-1-ol

Description

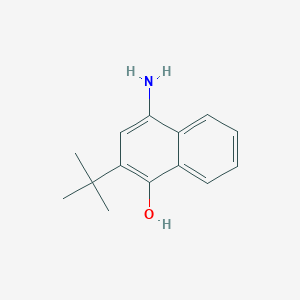

4-Amino-2-tert-butylnaphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group at position 1, an amino group at position 4, and a bulky tert-butyl substituent at position 2. Synthesis likely involves multi-step functionalization of naphthalene, including alkylation for the tert-butyl group and amination for the amino substituent .

Properties

CAS No. |

91850-02-1 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-amino-2-tert-butylnaphthalen-1-ol |

InChI |

InChI=1S/C14H17NO/c1-14(2,3)11-8-12(15)9-6-4-5-7-10(9)13(11)16/h4-8,16H,15H2,1-3H3 |

InChI Key |

XMIHSBBBMNHAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2C(=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-tert-butylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 2-tert-butylnaphthalen-1-ol followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the regioselectivity. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-tert-butylnaphthalen-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-tert-butyl-1-naphthoquinone.

Reduction: Formation of 4-amino-2-tert-butylnaphthalen-1-amine.

Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-2-tert-butylnaphthalen-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-tert-butylnaphthalen-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol

- Core Structure: Naphthalene with hydroxyl (position 2), bromine (position 6), and a 4-chlorophenylmethylamino group (position 1).

- The 4-chlorophenyl group adds steric bulk and electronic effects distinct from the tert-butyl group in the target compound.

- Synthesis : Prepared via condensation reactions for oxazine derivatives, highlighting the role of halogenation and aryl substitution .

4-(tert-Butyl)phenol (CAS 98-54-4)

- Core Structure : Single benzene ring with hydroxyl (position 4) and tert-butyl (position 4).

- Lacks the aromatic conjugation and steric effects of the naphthalene system .

4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol

- Core Structure: Phenol derivative with a tert-butylaminoethyl chain and methyl group.

- Key Differences: Ethyl-linked tert-butylamino group introduces flexibility, unlike the rigid naphthalene backbone. Classified as a process impurity in drug synthesis, suggesting stability challenges in similar tert-butylamino-phenol systems .

Physicochemical Properties (Hypothetical Analysis)

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-Amino-2-tert-butylnaphthalen-1-ol | Naphthalene | -OH (1), -NH₂ (4), -tBu (2) | ~218 | High aromaticity, steric hindrance |

| 1-[Amino(4-ClPh)methyl]-6-Br-naphthalen-2-ol | Naphthalene | -OH (2), -Br (6), -C(ClPh)NH₂ (1) | ~500 | Halogen bonding potential, electronegativity |

| 4-(tert-Butyl)phenol | Phenol | -OH (4), -tBu (4) | ~150 | Low solubility, limited functionality |

| 4-{2-[(tBu)amino]-1-hydroxyethyl}-2-MePh | Phenol | -OH (4), -CH₂CH(NHtBu)OH, -Me (2) | ~280 | Flexible chain, process impurity |

Notes:

- Molecular weights are estimated based on structural formulae.

- Steric effects in the target compound may reduce reactivity at the hydroxyl and amino sites compared to simpler phenol derivatives .

Research Implications

Biological Activity

4-Amino-2-tert-butylnaphthalen-1-ol is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure

The compound features a naphthalene backbone substituted with an amino group and a tert-butyl group, which contributes to its unique properties. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro studies demonstrated that it effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

The IC50 values indicate that this compound has a notable capacity to neutralize free radicals, suggesting its potential role in preventing oxidative damage .

Therapeutic Potential

Emerging studies have explored the therapeutic implications of this compound in neuroprotection and anti-inflammatory responses. In animal models, it has shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis.

Case Study: Neuroprotection

In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in:

- Decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha)

- Improved behavioral outcomes in cognitive tests

- Enhanced survival rate of neuronal cells

These findings support the hypothesis that this compound may be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : The hydroxyl group contributes to its ability to donate electrons and stabilize free radicals.

- Modulation of Inflammatory Pathways : It appears to downregulate the expression of pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.